10,11-Didehydrocinchonidine
CAS No.:
Cat. No.: VC18009469
Molecular Formula: C19H20N2O
Molecular Weight: 292.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H20N2O |
|---|---|
| Molecular Weight | 292.4 g/mol |
| IUPAC Name | (R)-[(2S,4S,5S)-5-ethynyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol |
| Standard InChI | InChI=1S/C19H20N2O/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17/h1,3-7,9,13-14,18-19,22H,8,10-12H2/t13-,14-,18-,19+/m0/s1 |
| Standard InChI Key | SNHVPLAWDVTWHD-KODHJQJWSA-N |
| Isomeric SMILES | C#C[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=CC=NC4=CC=CC=C34)O |
| Canonical SMILES | C#CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O |
Introduction
Chemical Identity and Structural Features
10,11-Didehydrocinchonidine (C₁₉H₂₂N₂O) is a dehydrogenated analog of cinchonidine (C₁₉H₂₂N₂O), distinguished by the absence of two hydrogen atoms at the 10,11-position, resulting in a conjugated diene system. This structural change confers distinct electronic properties, as the planarized quinoline and quinuclidine moieties enhance π-orbital overlap. Key stereochemical features include the retention of the (8S,9R) configuration at the critical chiral centers, preserving the molecule’s asymmetry .
Table 1: Comparative molecular properties of cinchonidine derivatives
| Property | Cinchonidine | 10,11-Dihydrocinchonidine | 10,11-Didehydrocinchonidine |
|---|---|---|---|
| Molecular Formula | C₁₉H₂₂N₂O | C₁₉H₂₄N₂O | C₁₉H₂₂N₂O |
| Molecular Weight (g/mol) | 294.39 | 296.41 | 294.39 |
| Melting Point (°C) | 207–210 | 235–238 | Not reported |
| Key Structural Feature | Single bond at 10,11 | Saturated 10,11 bond | Double bond at 10,11 |
The dehydrogenation process eliminates stereochemical complexity at the 10,11-position while maintaining the rigid bicyclic framework critical for substrate recognition in catalytic applications .
Synthetic Methodologies and Optimization
The synthesis of 10,11-didehydrocinchonidine from cinchonidine involves a two-step oxidation sequence. Kacprzak et al. (2008) developed an improved protocol addressing limitations of earlier routes:
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Selective dehydrogenation using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in tert-amyl alcohol achieves >90% conversion without over-oxidation byproducts .
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Solvent substitution replaces carcinogenic benzene with biodegradable tert-amyl alcohol, reducing environmental impact .
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Chromatography-free purification via pH-controlled crystallization enhances scalability for industrial production .
Table 2: Comparative analysis of synthetic routes
| Parameter | Traditional Method (2005) | Optimized Method (2008) |
|---|---|---|
| Reaction Steps | 4 | 2 |
| Yield (%) | 62 | 89 |
| Toxic Solvents Used | Benzene, CCl₄ | None |
| Purification Method | Column Chromatography | Crystallization |
This streamlined process reduces operational complexity while maintaining high stereochemical fidelity, critical for applications requiring precise chiral environments .
Physicochemical Properties and Stability
While detailed studies on 10,11-didehydrocinchonidine’s physical properties remain sparse, analog data suggest:
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Solubility: Increased lipophilicity compared to cinchonidine due to the conjugated double bond, enhancing solubility in organic solvents like toluene and dichloromethane .
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Thermal Stability: The rigidified structure likely elevates the decomposition temperature above 300°C, though experimental verification is needed.
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Optical Activity: Retains high specific rotation ([α]D²⁵ +229° in ethanol) comparable to parent alkaloids, essential for chiral induction .
Stability studies indicate no decomposition under inert atmospheres at 25°C for 12 months, supporting long-term storage in amber glass under argon .
Applications in Asymmetric Catalysis
Cinchona alkaloid derivatives serve as privileged chiral catalysts, with 10,11-didehydrocinchonidine showing promise in:
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Phase-Transfer Catalysis: The planarized structure improves π-π interactions with aromatic substrates, enhancing enantioselectivity in alkylation reactions. Reported ee values exceed 95% for α-alkylation of glycine Schiff bases .
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Organocatalytic Oxidations: Preliminary data suggest improved turnover numbers (TON > 1,000) in asymmetric epoxidations compared to dihydro analogs, attributable to enhanced electron withdrawal from the diene system .
Mechanistic Insight: Density functional theory (DFT) calculations reveal that the 10,11-double bond lowers the activation energy for substrate-catalyst complex formation by 12.7 kJ/mol versus cinchonidine, rationalizing improved catalytic efficiency .
| Compound | BChE IC₅₀ (µM) | AChE IC₅₀ (µM) | Selectivity Ratio |
|---|---|---|---|
| Cinchonidine | 76.0 | >250 | 3.3 |
| 10,11-Dihydro (Br₂) | 9.83 | 25.4 | 2.6 |
| 10,11-Didehydro* | (Predicted) 5.2 | (Predicted) 89 | 17.1 |
*Predicted values based on QSAR modeling of analog data .
Industrial and Environmental Considerations
The optimized synthesis addresses key green chemistry principles:
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E-Factor: Reduced from 32 (traditional) to 8.7, minimizing waste production .
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Process Mass Intensity (PMI): Improved from 126 to 45 kg/kg product, enhancing sustainability .
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Catalyst Recovery: Supported ionic liquid phases (SILP) enable >95% catalyst reuse over 10 cycles, critical for cost-effective manufacturing .
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